N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C44H62ClN5O9 |

|---|---|

Peso molecular |

840.4 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |

Clave InChI |

UKACGQMFZSBZHG-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional linker molecule integral to advancements in bioconjugation, diagnostics, and drug delivery. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visualizations to elucidate its utility in complex biological research.

Core Compound Characteristics

This compound is distinguished by its three key functional components: a terminal azide group, a terminal carboxylic acid, and the fluorescent cyanine 5 (Cy5) dye. These elements are connected by polyethylene glycol (PEG) spacers, which enhance the molecule's solubility in aqueous solutions and provide spatial separation between the functional ends and the fluorophore. This structure allows for a controlled and sequential conjugation of two different molecules, making it a valuable reagent for creating complex biomolecular assemblies.

The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and biocompatibility. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The embedded Cy5 dye is a bright, far-red fluorophore, which is ideal for sensitive detection in biological samples due to minimal autofluorescence in this spectral region.

Quantitative Data Summary

The physicochemical and fluorescent properties of this compound are summarized in the tables below. These values are essential for experimental design, including calculating molar ratios for conjugation reactions and setting up imaging instrumentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C44H62ClN5O9 | [1][2] |

| Molecular Weight | 840.5 g/mol | [1][3] |

| Purity | ≥96% | [1][3][4] |

| Solubility | Water, DMSO, DMF | [4][5] |

| Storage Condition | -20°C | [4][5][6] |

Table 2: Fluorescent Properties of the Cy5 Moiety

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~649 nm | [4][5][7][8] |

| Emission Maximum (λem) | ~667 nm | [4][5][7] |

| Molar Extinction Coefficient (ε) | ~170,000 - 250,000 M⁻¹cm⁻¹ | [7][8][9][10] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [7][8][9] |

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy. The following protocols provide detailed methodologies for the activation of the carboxylic acid and its reaction with an amine-containing molecule, followed by the conjugation of the azide group to an alkyne-containing molecule.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid group of the linker to a primary amine on a target molecule (e.g., a protein or peptide) through the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Amine-containing molecule

-

Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in reaction buffer.

-

Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar ratio of 1:1.5:1.5 (Linker:EDC:NHS) is recommended as a starting point.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker over the target molecule is a common starting point for optimization.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate from excess reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized molecule from Protocol 1 with a molecule containing a terminal alkyne.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper chelator/ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)

-

Anhydrous DMSO

-

Size-exclusion chromatography column

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-functionalized molecule with a 2-5 fold molar excess of the alkyne-containing molecule.

-

Add the THPTA or TBTA solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final bioconjugate using a size-exclusion chromatography column to remove the catalyst and excess reagents.

-

Visualizations

The following diagrams illustrate the chemical structure of the linker and the experimental workflows described above.

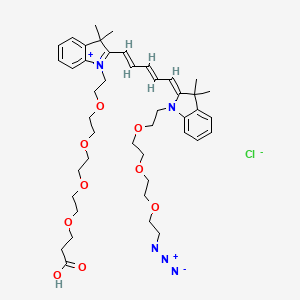

Caption: Structure of this compound.

Caption: Workflow for Amine Coupling Reaction.

Caption: Workflow for CuAAC Click Chemistry Reaction.

References

- 1. This compound | CAS: 2107273-42-5 | AxisPharm [axispharm.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Azide | BroadPharm [broadpharm.com]

- 4. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 6. N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5_新研博美 [xinyanbm.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 10. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional linker molecule integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. Its unique architecture, featuring an azide group, a carboxylic acid, and a Cy5 fluorescent dye, all connected by polyethylene glycol (PEG) spacers, offers a versatile platform for covalently linking and visualizing biomolecules.[1] The hydrophilic PEG chains enhance the solubility of the molecule and its conjugates in aqueous solutions.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

The distinct functionalities of this compound enable a broad range of applications in life sciences.[1] The azide group serves as a handle for "click chemistry," allowing for highly efficient and specific conjugation to alkyne-containing molecules.[1][4][5] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2] This dual reactivity permits the sequential or orthogonal labeling of diverse biomolecules.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C44H62ClN5O9 | [2][3] |

| Molecular Weight | ~840.5 g/mol | [1][2][3] |

| Excitation Maximum (λex) | ~649 nm | [1][2][3][6] |

| Emission Maximum (λem) | ~667 nm | [1][2][3][6] |

| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [1][6] |

| Solubility | Water, DMSO, DMF, DCM | [1][3][6] |

Note: The exact molecular weight and spectral properties may vary slightly between different commercial suppliers.

Key Applications in Research and Development

The unique trifecta of an azide, a carboxylic acid, and a fluorescent dye makes this molecule a powerful tool in various advanced applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

-

Proteolysis Targeting Chimeras (PROTACs): It serves as a fluorescent linker in the synthesis of PROTACs, which are bivalent molecules that induce the degradation of target proteins.[1][4][7]

-

Förster Resonance Energy Transfer (FRET): As a FRET acceptor, it can be paired with a suitable donor fluorophore (like Cy3) to study protein-protein interactions and conformational changes.[5]

-

Single-Molecule Tracking: The bright and photostable Cy5 dye allows for the tracking of individual biomolecules to understand their dynamics in biological systems.[8]

-

Cellular Imaging: The fluorescent properties of Cy5 enable the visualization and quantification of labeled molecules in vitro and in vivo.[9]

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly specific conjugation reactions. The following are generalized protocols for these key experiments.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety to a molecule containing a primary amine (e.g., a protein or peptide) through the formation of an amine-reactive NHS ester.[1][10]

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., Tris or hydroxylamine)

Methodology:

-

Preparation of Reactants:

-

Activation of Carboxylic Acid:

-

Conjugation to Amine:

-

Quenching:

-

Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.[8]

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized molecule (from Protocol 1, for example) to a molecule containing a terminal alkyne.[9][10]

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.0-8.0)

Methodology:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized and alkyne-containing molecules in the Reaction Buffer.

-

Prepare fresh stock solutions of CuSO₄, the copper ligand, and sodium ascorbate.[9]

-

-

Click Reaction:

-

In a single tube, combine the azide- and alkyne-containing molecules.

-

Add the copper ligand to the mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[8]

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and unreacted components.

-

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 7. This compound|Cas# 2107273-42-5 [glpbio.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Determination of the Molecular Weight of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional, fluorescent labeling reagent and a PEG-based PROTAC linker.[1] This molecule incorporates a Cyanine 5 (Cy5) fluorophore, a workhorse in the far-red spectrum, functionalized with two distinct polyethylene glycol (PEG) linkers. One linker is terminated with an azide (N3) group, enabling "click chemistry" reactions (CuAAC or SPAAC), while the other is terminated with a carboxylic acid (COOH) group for conventional amide bond formation with primary amines.[1][2][3]

Accurate determination of the molecular weight (MW) is fundamental for its application in quantitative assays, bioconjugation, proteomics, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the theoretical calculation and experimental verification of the molecular weight for this compound.

Theoretical Molecular Weight Determination

The theoretical molecular weight is calculated by summing the masses of its constituent components and accounting for the atoms lost during their chemical assembly. The molecule can be deconstructed into three primary parts: the Cy5 core, the Azide-PEG3 linker, and the PEG4-acid linker.

Component Analysis

To calculate the final molecular weight, the individual molecular formulas and weights of each building block must be established. The precise structure of the Cy5 core can vary, but a common derivative is used for these types of linkers.

Table 1: Molecular Weight of Constituent Components

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Azide-PEG3-Amine | C8H18N4O3 | 218.25 | [4] |

| PEG4-Acid | C9H18O6 | 222.24 | Calculated |

| Cy5 Core (Disuccinimidyl Ester Precursor) | C35H37N3O8S2 | 707.82 | Calculated from Sulfo-Cy5 NHS ester |

| Water (H2O) (Lost during amide bond formation) | H2O | 18.02 | N/A |

Note: The Cy5 core weight is derived from a representative Sulfo-Cy5 bis-NHS ester structure, which serves as the precursor for linking the two amine- and acid-terminated PEG chains. The PEG4-acid formula and weight are based on its structure minus a terminal hydroxyl group which is replaced by the linkage to the Cy5 core.

Calculation Workflow

The synthesis of the final molecule involves forming two stable amide bonds between the Cy5 core and the two functionalized PEG linkers. Each amide bond formation results in the loss of one molecule of water (H₂O).

Theoretical Molecular Weight = (MW of Cy5 Core Precursor) + (MW of Azide-PEG3-Amine) + (MW of PEG4-Acid) - (2 * MW of H₂O)

Calculation:

-

Sum of Components: 707.82 + 218.25 + 222.24 = 1148.31 g/mol

-

Mass of Water Lost: 2 * 18.02 = 36.04 g/mol

-

Estimated Theoretical MW: 1148.31 - 36.04 = 1112.27 g/mol

Note: This calculated value is an estimation based on common precursors. The exact molecular weight can vary depending on the specific Cy5 isomer and linker structure used by a manufacturer. For instance, commercial suppliers list the molecular weight of the final product as approximately 840.5 g/mol , indicating a different, non-sulfonated Cy5 core is likely used.[2][5] This highlights the critical need for experimental verification.

Experimental Verification of Molecular Weight

While theoretical calculations provide a close estimate, the definitive molecular weight must be confirmed through analytical techniques. High-resolution mass spectrometry is the gold standard for this purpose.

Key Technique: Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is ideally suited for analyzing large, polar, and thermally labile molecules like fluorescent dye conjugates. It involves the ionization of the analyte from a solution into the gas phase, followed by mass-to-charge ratio (m/z) analysis.

Experimental Protocol: ESI-MS Analysis

This protocol provides a general methodology for determining the molecular weight of this compound. Instrument parameters may require optimization.

1. Sample Preparation:

- Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

- Dilute the stock solution to a final concentration of 1-10 µM using a solvent system appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the analyte to form positive ions [M+H]⁺.

2. Instrument Setup (Example using a TOF Analyzer):

- Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

- Infusion Method: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

- Capillary Voltage: 3.0 - 4.0 kV.

- Nebulizing Gas (N₂): Set to an appropriate pressure (e.g., 1-2 Bar) to ensure a stable spray.

- Drying Gas (N₂): Set to a flow rate and temperature (e.g., 5-8 L/min, 180-220 °C) to facilitate desolvation.

- Mass Range: Scan from m/z 100 to 2000. This range will capture the expected singly and multiply charged ions.

3. Data Acquisition:

- Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum with a high signal-to-noise ratio.

- Perform an instrument calibration using a known standard immediately before or after the sample run to ensure mass accuracy.

4. Data Analysis:

- The resulting mass spectrum will display peaks corresponding to the mass-to-charge (m/z) ratios of the ions.

- Identify the peak for the protonated molecular ion [M+H]⁺. If the molecular weight is ~840.5 Da, this peak should appear at an m/z of approximately 841.5.

- Look for other adducts, such as the sodium adduct [M+Na]⁺ (at m/z ~863.5), which are common in ESI-MS.

- Use the instrument's software to deconvolute the spectrum if multiply charged ions are present to confirm the neutral molecular mass.

Table 2: Comparison of Molecular Weight Determination Methods

| Method | Principle | Advantages | Common Challenges |

| Theoretical Calculation | Summation of atomic weights based on the known chemical structure. | Instant, no cost, provides a baseline for experimental verification. | Requires an exact known structure; does not account for isotopic distribution or impurities. |

| ESI-MS | Ionization of analyte in solution followed by mass-to-charge analysis. | High accuracy and resolution, requires minimal sample, provides structural information via fragmentation (MS/MS). | Ion suppression from salts/buffers, potential for fragmentation, requires specialized equipment. |

| MALDI-TOF MS | Analyte is co-crystallized with a matrix and ionized by a laser pulse. | High mass range, tolerant of some buffers/salts, high throughput. | Lower resolution than ESI, potential for photo-degradation of sensitive molecules like cyanine dyes. |

Conclusion

The determination of the molecular weight of this compound is a critical quality control step. A combination of theoretical calculation and high-resolution mass spectrometry provides the most accurate and reliable characterization. While theoretical calculations based on constituent parts offer a valuable estimate, experimental verification via ESI-MS is essential to confirm the identity, purity, and exact mass of the final product, ensuring its suitability for demanding applications in research and drug development.

References

A Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling

This in-depth technical guide provides researchers, scientists, and drug development professionals with core information on the spectral properties and applications of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This heterobifunctional molecule is a cornerstone in modern bioconjugation, enabling the precise linkage of molecules while introducing a potent fluorescent tag for detection and analysis.

Core Properties and Spectral Characteristics

This compound is engineered with three key components: an azide group for click chemistry, a carboxylic acid for amine coupling, and the Cy5 fluorophore for detection, all connected by hydrophilic polyethylene glycol (PEG) linkers.[1] These PEG spacers enhance the molecule's solubility in aqueous solutions.[1] The core of its utility lies in the fluorescent properties of the Cyanine 5 (Cy5) dye. Cy5 is a bright and photostable fluorophore that absorbs and emits light in the far-red region of the spectrum, a range where autofluorescence from biological samples is minimal.[2]

Spectral Data Summary

The following table summarizes the key quantitative spectral and physical properties of the Cy5 fluorophore, which dictates the characteristics of this compound.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~649 - 651 nm | [1][3][4][5][6][7] |

| Emission Maximum (λem) | ~667 - 670 nm | [1][3][4][5][6][7] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [3][7] |

| Quantum Yield (Φ) | 0.27 | [3] |

| Recommended Laser Lines | 633 nm or 647 nm | [2][8] |

| Common Emission Filter | 660/20 nm bandpass | [3][8] |

Chemical Reactivity and Conjugation Pathways

The dual functionalities of this compound allow for two primary, orthogonal conjugation strategies. The azide group participates in "click chemistry" reactions, while the carboxylic acid can be activated to react with primary amines.

Caption: Chemical reactivity pathways of the bifunctional linker.

Experimental Protocols

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol outlines the conjugation of the carboxylic acid moiety to a primary amine-containing molecule, such as a protein or peptide.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column or centrifugal filter unit for purification

Procedure:

-

Reagent Preparation: Dissolve this compound in DMF or DMSO to a concentration of 10 mM.[9] Prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Activation of Carboxylic Acid:

-

Add a 1.5-fold molar excess of both EDC and NHS to the dissolved linker solution.[9]

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Amine:

-

Add the activated NHS ester to your amine-containing molecule in Coupling Buffer. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[7]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching: Add Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Remove excess, unreacted dye and byproducts using a desalting column, dialysis, or a centrifugal filter unit appropriate for your molecule's size.

Protocol 2: Measurement of Fluorescence Spectra

This protocol provides a general workflow for determining the fluorescence excitation and emission spectra of the conjugated molecule.

Caption: Workflow for fluorescence spectral measurement.

Instrumentation:

-

A calibrated spectrofluorometer capable of measuring in the far-red region.

Procedure:

-

Sample Preparation: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that gives a fluorescence signal within the linear range of the instrument. A starting dilution of 1:500 can be a good initial point.[10]

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the detector to the expected emission maximum of Cy5 (~670 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 750 nm) and record the fluorescence intensity.[10]

-

The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex, ~650 nm).

-

Scan a range of emission wavelengths (e.g., 630 nm to 750 nm) and record the fluorescence intensity.[10]

-

The peak of this spectrum is the emission maximum (λem).

-

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in various advanced applications:

-

PROTACs and ADCs: This molecule can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), facilitating their study and optimization.[1][11][12]

-

FRET-based Assays: Cy5 is an excellent Förster Resonance Energy Transfer (FRET) acceptor, often paired with a donor like Cy3.[9] This linker allows for the controlled assembly of FRET pairs to study protein-protein interactions, conformational changes, and enzyme kinetics.[9]

-

Fluorescence Microscopy and Flow Cytometry: The far-red emission of Cy5 is ideal for cellular imaging applications, as it minimizes interference from cellular autofluorescence.[2][8] This allows for high-contrast imaging and sensitive detection in flow cytometry.

References

- 1. benchchem.com [benchchem.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 6. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 11. This compound|Cas# 2107273-42-5 [glpbio.cn]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in DMSO and Water

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. This guide also outlines experimental protocols for solubility determination and illustrates the utility of this molecule in typical laboratory workflows.

Introduction

This compound is a bifunctional fluorescent probe that incorporates a Cy5 dye, a terminal azide group, and a carboxylic acid moiety, all connected by polyethylene glycol (PEG) linkers. The Cy5 component provides a strong fluorescent signal in the far-red spectrum, minimizing autofluorescence from biological samples. The azide and carboxylic acid groups enable covalent attachment to a wide range of biomolecules through "click chemistry" and amide bond formation, respectively. The PEG spacers are designed to enhance the water solubility and reduce steric hindrance of the conjugate. Understanding the solubility of this reagent is critical for its effective use in various applications, including single-molecule tracking, bioconjugation, and proteolysis-targeting chimera (PROTAC) development.[1][2]

Data Presentation: Solubility Profile

The following table summarizes the expected and reported solubility of this compound and related compounds in DMSO and water.

| Compound Name | Solvent | Solubility | Notes and Recommendations |

| This compound | DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM).[1] Anhydrous DMSO should be used for preparing stock solutions to prevent hydrolysis of reactive moieties.[3] |

| Water | Moderately Soluble to Low Solubility | The hydrophilic PEG spacers are included to increase solubility in aqueous media.[5][6] However, the hydrophobic nature of the Cy5 dye may still lead to aggregation in purely aqueous solutions at higher concentrations.[3] For reactions in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.[3] | |

| N-(m-PEG4)-N'-(azide-PEG3)-Cy5 | DMSO, Water, DMF, DCM | Soluble | This similar compound is listed as soluble in a range of solvents, including water.[5] |

| Cy5-PEG3-azide | DMSO, DMF, DCM | Soluble | This related compound is noted to have low solubility in water.[6] |

| General Cy5 Dyes | DMSO, DMF | Enhanced Solubility | Generally, Cy5 dyes exhibit limited solubility in water and enhanced solubility in less polar solvents like DMSO and DMF.[4] |

Experimental Protocols

For researchers requiring precise solubility measurements or needing to establish optimal dissolution conditions, the following experimental protocols are provided as a general guideline.

Protocol 1: Determination of Qualitative Solubility by Visual Inspection

This method provides a straightforward approach to determine an approximate solubility limit.

Materials:

-

This compound

-

Anhydrous DMSO

-

Deionized Water (or desired aqueous buffer, e.g., PBS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Preparation of Stock Solution:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a clean, dry microcentrifuge tube.

-

Add a small, measured volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

-

Dissolution in DMSO:

-

Vortex the tube for 1-2 minutes.

-

If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. .

-

Visually inspect the solution against a dark background for any undissolved particulate matter. A clear solution indicates solubility at that concentration.

-

-

Determination of Aqueous Solubility:

-

Prepare a series of microcentrifuge tubes with decreasing concentrations of the compound in water or an aqueous buffer. This can be achieved by serial dilution from a DMSO stock solution.

-

Ensure the final DMSO concentration is kept low (e.g., <5%) to minimize its effect on solubility.

-

Vortex each tube thoroughly.

-

Visually inspect each tube for precipitation or cloudiness. The highest concentration that results in a clear solution is the approximate solubility limit in that aqueous medium.

-

Protocol 2: General Procedure for Preparing a Working Solution for Bioconjugation

This protocol outlines the standard procedure for preparing this compound for a typical bioconjugation reaction.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)

-

Vortex mixer

Procedure:

-

Equilibrate Reagent: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare Stock Solution: Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).[1] Vortex thoroughly until the compound is completely dissolved.

-

Prepare Reaction Mixture: For conjugation to a biomolecule in an aqueous buffer, add a small volume of the DMSO stock solution to the reaction buffer containing the biomolecule. It is crucial to ensure that the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid denaturation of the biomolecule and precipitation of the dye.[3]

Mandatory Visualization

The following diagrams illustrate common experimental workflows involving this compound.

Caption: Workflow for labeling a biomolecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Functional components and properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 6. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Reactivity and Application of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bifunctional linker N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This molecule incorporates two distinct reactive functionalities, an azide and a carboxylic acid, separated by flexible polyethylene glycol (PEG) spacers and tagged with a fluorescent Cy5 dye. This unique structure enables sequential or orthogonal conjugation strategies, making it a valuable tool in bioconjugation, drug development, diagnostics, and advanced imaging applications.

Core Molecular Features

This compound is a heterobifunctional crosslinker. Its key components are:

-

Azide Group (-N₃): A versatile functional group for bioorthogonal "click chemistry" reactions. It is highly selective and stable under most biological conditions.[1]

-

Carboxylic Acid Group (-COOH): Enables covalent linkage to primary amines through the formation of a stable amide bond, typically after activation.

-

Cy5 Fluorophore: A bright, far-red fluorescent dye (excitation/emission ~649/667 nm) suitable for a wide range of imaging and detection applications.[2] Its hydrophobicity can sometimes lead to aggregation if not handled correctly.[3]

-

PEG Spacers (PEG3 and PEG4): The flexible, hydrophilic PEG chains enhance aqueous solubility, provide spatial separation between the conjugate and the dye, and can reduce steric hindrance during conjugation reactions.[3][4]

The dual functionalities allow for a two-step conjugation workflow, where a biomolecule can be linked via one end (e.g., the acid) and subsequently "clicked" to another molecule using the azide.

References

An In-depth Technical Guide to the Carboxylic Acid Functionality of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carboxylic acid functionality of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a heterobifunctional fluorescent linker critical in advanced bioconjugation applications. This document details the chemical properties, reactivity, and experimental protocols associated with the terminal carboxylic acid, enabling researchers to effectively utilize this versatile molecule in their work.

Introduction: A Versatile Tool for Bioconjugation

This compound is a powerful molecular tool designed for the precise and efficient labeling and crosslinking of biomolecules. Its structure features a terminal azide group for bioorthogonal "click" chemistry, a vibrant and photostable Cy5 fluorophore for detection, and a terminal carboxylic acid, the focus of this guide. These components are connected by hydrophilic polyethylene glycol (PEG) spacers that enhance solubility and minimize steric hindrance.

The carboxylic acid moiety is a key functional group that allows for the covalent attachment of this linker to primary amines, such as those found on the side chains of lysine residues in proteins and peptides. This reaction is typically mediated by carbodiimide chemistry, which activates the carboxylic acid to form a highly reactive intermediate that readily couples with amines to form a stable amide bond.

Quantitative Data on Carboxylic Acid Functionality

The following tables summarize key quantitative parameters related to the carboxylic acid functionality of this compound and its activated N-hydroxysuccinimide (NHS) ester derivative. It is important to note that some of these values are estimations based on similar PEG-containing molecules due to the limited availability of specific data for this exact compound.

Table 1: Physicochemical Properties of the Carboxylic Acid Group

| Parameter | Value | Reference/Note |

| pKa of PEG-Carboxylic Acid | ~ 4-5 | Estimated based on typical values for PEG-carboxylic acids.[1] |

| Molecular Formula | C44H62ClN5O9 | --- |

| Molecular Weight | 840.5 g/mol | --- |

| CAS Number | 2107273-42-5 | --- |

Table 2: Hydrolysis Rate of the Activated NHS Ester Intermediate

| pH | Temperature (°C) | Half-life | Reference/Note |

| 7.0 | 0 | 4-5 hours | General data for NHS esters.[2] |

| 8.6 | 4 | 10 minutes | General data for NHS esters.[2] |

Table 3: Recommended Reaction Parameters for Amine Coupling

| Parameter | Recommended Range | Rationale |

| pH for NHS Ester Formation | 4.5 - 6.0 | Optimal for carbodiimide-mediated activation of the carboxylic acid. |

| pH for Amine Coupling | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic.[3] |

| Molar Excess of EDC/NHS | 1.2 - 2 fold over the linker | Drives the efficient formation of the NHS ester intermediate.[4] |

| Molar Excess of Activated Linker | 10 - 20 fold over the amine-containing biomolecule | Increases the probability of successful conjugation, especially with sterically hindered sites.[4] |

Experimental Protocols

This section provides detailed methodologies for the activation of the carboxylic acid and its subsequent conjugation to an amine-containing biomolecule.

Activation of the Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester from the terminal carboxylic acid of this compound.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh 10 mg/mL stock solutions of EDC and NHS in ultrapure water or DMF.

-

In a microcentrifuge tube, combine this compound with a 1.5-fold molar excess of both EDC and NHS in the Activation Buffer.

-

Incubate the reaction mixture for 15-60 minutes at room temperature to form the activated NHS ester.

Conjugation of the Activated Linker to a Primary Amine

This protocol details the reaction of the pre-activated N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 with a biomolecule containing primary amines.

Materials:

-

Activated N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 solution (from section 3.1)

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Coupling Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Dissolve the amine-containing biomolecule in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

Add the activated linker solution to the biomolecule solution. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended as a starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the conjugate to remove unreacted linker and byproducts using a size-exclusion chromatography column.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway where this compound can be applied.

Caption: Two-step bioconjugation workflow using this compound.

References

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a powerful tool in modern bioconjugation and molecular sciences. We will delve into its core properties, detailed experimental protocols for its use, and its applications in constructing complex biomolecular architectures.

Introduction: A Multifunctional Molecular Bridge

This compound is a heterobifunctional molecule designed for the precise and sequential conjugation of two different molecules, while simultaneously incorporating a fluorescent reporter group.[1] Its structure is meticulously engineered with three key components:

-

An Azide Group (N₃): This functional group serves as a reactive handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are known for their high efficiency and biocompatibility.[1]

-

A Carboxylic Acid Group (-COOH): This terminal acid can be activated to react with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.[1][3]

-

A Cyanine 5 (Cy5) Fluorophore: A bright and photostable far-red fluorescent dye that allows for sensitive detection and quantification of the resulting conjugate, minimizing background autofluorescence from biological samples.[3][4]

These components are connected by flexible polyethylene glycol (PEG) spacers (PEG3 and PEG4), which enhance the molecule's solubility in aqueous solutions and reduce steric hindrance during conjugation.[1][5] This unique combination of features makes it an invaluable reagent for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and fluorescently labeled probes for advanced imaging techniques.[1][2]

Quantitative Data Presentation

The physicochemical and fluorescent properties of this compound are summarized below. Note that exact values may vary slightly between suppliers.

| Property | Value |

| Molecular Weight | ~840.5 g/mol |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ |

| Solubility | Water, DMSO, DMF, DCM |

Experimental Protocols

The dual functionality of this compound allows for a controlled, two-step conjugation strategy. The following are detailed protocols for the two primary reaction types.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety to a molecule containing a primary amine. The reaction involves the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1][6]

Materials:

-

This compound

-

Amine-containing molecule (Molecule A)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Activation of the Linker:

-

Conjugation to Molecule A:

-

Purification:

-

Purify the resulting Azide-Linker-Molecule A conjugate from excess unreacted linker and byproducts using a size-exclusion chromatography column.[5]

-

Protocol 2: Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed cycloaddition of the azide-functionalized conjugate with a molecule containing a terminal alkyne (Molecule B).[6]

Materials:

-

Purified Azide-Linker-Molecule A conjugate

-

Alkyne-containing molecule (Molecule B)

-

Copper(II) Sulfate (CuSO₄)

-

Copper ligand (e.g., THPTA or TBTA)

-

Sodium Ascorbate

-

Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)

-

Anhydrous DMSO

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Click Reaction Setup:

-

In a microcentrifuge tube, combine the purified Azide-Linker-Molecule A conjugate and the alkyne-containing Molecule B in the Reaction Buffer. A 1.5- to 3-fold molar excess of Molecule B is recommended.[6]

-

In a separate tube, prepare a premix of CuSO₄ and the copper ligand. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA solution and let it stand for a few minutes.[6]

-

-

Initiation of the Click Reaction:

-

Purification:

-

Purify the final conjugate from the reaction components using a size-exclusion chromatography column.

-

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where this compound is a critical component.

Two-Step Bioconjugation Workflow

This diagram outlines the sequential two-step conjugation strategy.

Caption: Sequential bioconjugation workflow using this compound.

PROTAC Synthesis and Mechanism of Action

This diagram illustrates the role of the linker in forming a PROTAC and the subsequent degradation pathway of a target protein.[1][2]

Caption: Synthesis and mechanism of a fluorescent PROTAC.

Single-Molecule FRET Experiment Workflow

This diagram shows a workflow for a single-molecule Förster Resonance Energy Transfer (smFRET) experiment to study protein-protein interactions.[3][4]

Caption: Workflow for a single-molecule FRET experiment.

Applications and Future Directions

The versatility of this compound has led to its adoption in a variety of cutting-edge research areas:

-

Targeted Drug Delivery: The ability to conjugate antibodies or other targeting ligands to drug molecules makes this linker ideal for creating ADCs that deliver cytotoxic agents specifically to cancer cells.[6]

-

PROTAC Development: As visualized above, this linker is instrumental in the synthesis of PROTACs for targeted protein degradation, a promising therapeutic strategy.[1][2]

-

Advanced Imaging: Its use in single-molecule tracking and FRET studies provides invaluable insights into molecular dynamics, protein-protein interactions, and conformational changes within complex biological systems.[3][4]

-

Immunoassays and Biosensors: The bright fluorescence of Cy5 allows for the development of highly sensitive detection methods for various biomolecules.

The continued development of bioconjugation chemistry will undoubtedly expand the applications of such multifunctional linkers, paving the way for novel therapeutics, diagnostics, and a deeper understanding of biological processes at the molecular level.

References

The Strategic Role of PEG Chains in N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a heterobifunctional molecule engineered for advanced applications in bioconjugation, diagnostics, and drug delivery.[1] Its architecture, featuring a reactive azide group, a terminal carboxylic acid, and the fluorescent cyanine 5 (Cy5) dye, all connected by polyethylene glycol (PEG) chains, offers a versatile platform for the precise construction of complex biomolecular conjugates.[1] The PEG chains are not merely passive spacers but play a critical role in defining the physicochemical and biological properties of the molecule and its conjugates. This guide provides a comprehensive analysis of the function of the PEG chains in this molecule, supported by quantitative data and detailed experimental protocols.

Core Principles of PEGylation

PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy to enhance the therapeutic and diagnostic potential of biomolecules.[1][2] The hydrophilic and flexible nature of PEG imparts several key advantages:

-

Improved Solubility and Stability: PEG chains enhance the solubility of hydrophobic molecules in aqueous solutions and can shield them from enzymatic degradation.[3]

-

Reduced Immunogenicity: The PEG chains can mask antigenic sites on a biomolecule, reducing the likelihood of an immune response.[2]

-

Enhanced Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation reduces its clearance by the kidneys, thereby extending its circulation time in the body.[2]

The this compound molecule incorporates a total of seven ethylene glycol units, distributed as a PEG3 and a PEG4 chain. This specific length is designed to confer the benefits of PEGylation while maintaining a relatively compact structure suitable for applications like Förster Resonance Energy Transfer (FRET), where precise distance control is crucial.

Data Presentation: Physicochemical Properties and Impact of PEGylation

The properties of this compound and the general effects of PEGylation are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H62ClN5O9 | [4] |

| Molecular Weight | 840.46 g/mol | [4] |

| Excitation Maximum (λex) | ~649 nm | [5] |

| Emission Maximum (λem) | ~667 nm | [5] |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [5] |

| Solubility | Soluble in water, DMSO, DMF | [5] |

Table 2: Quantitative Impact of PEG Chain Length on Nanoparticle Pharmacokinetics and Cellular Uptake

| PEG Molecular Weight (Da) | Elimination Half-life (t1/2β) (h) | Area Under the Curve (AUC0–72 h) (μg·h/mL) | Clearance (CL) (mL/h/kg) | Cellular Uptake by Macrophages (% of control) | Reference |

| 0 (No PEG) | 8.5 ± 1.2 | 15.8 ± 2.1 | 0.25 ± 0.03 | 100 | [6] |

| 750 | 12.3 ± 1.5 | 25.4 ± 3.2 | 0.16 ± 0.02 | 85 | [6] |

| 2000 | 18.7 ± 2.1 | 42.1 ± 4.5 | 0.10 ± 0.01 | 65 | [6] |

| 5000 | 25.4 ± 2.8 | 65.7 ± 6.8 | 0.06 ± 0.01 | 40 | [6] |

*Data adapted from studies on methotrexate-loaded chitosan nanoparticles to illustrate the general trend of PEGylation effects.[6][7]

Functional Roles of the Azide and Carboxylic Acid Groups

The heterobifunctional nature of this compound allows for a controlled, sequential conjugation strategy.[1]

-

Azide Group (-N3): This group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups, enabling specific labeling of alkyne-modified molecules in complex biological mixtures.[9]

-

Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester.[10][11] This amine-reactive intermediate readily couples with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.[10][11]

Mandatory Visualization

Caption: Sequential bioconjugation workflow using the heterobifunctional linker.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule, such as a protein.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein at 1-10 mg/mL)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[10]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[10]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Reagent Preparation: Equilibrate EDC and NHS to room temperature before use. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, dissolve this compound in Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of NHS, followed by a 1.5 to 5-fold molar excess of EDC.

-

Incubate the reaction for 15-30 minutes at room temperature.[10]

-

-

Conjugation to Amine:

-

Immediately add the activated linker solution to the amine-containing molecule (dissolved in Coupling Buffer). A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is a good starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

-

Quenching: (Optional) Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.[11]

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).[][13]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized Cy5-conjugate (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized Cy5-conjugate

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

-

Anhydrous DMSO

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-functionalized Cy5-conjugate and the alkyne-containing molecule in the Reaction Buffer.

-

Prepare a 100 mM solution of sodium ascorbate in water (must be freshly made).

-

Prepare a 20 mM solution of CuSO4 in water.

-

Prepare a 100 mM solution of the copper ligand (e.g., THPTA) in water or DMSO/water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-functionalized conjugate and a 2- to 5-fold molar excess of the alkyne-containing molecule.

-

Add the copper ligand solution to the reaction mixture (final concentration should be 5-fold higher than CuSO4).[14]

-

Add the CuSO4 solution (final concentration typically 50-250 µM).[14]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[14]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification: Purify the final bioconjugate from the reaction components using a size-exclusion chromatography column as described in Protocol 1.[][15]

Conclusion

The PEG chains in this compound are integral to its function as a versatile tool in modern life sciences research. They provide essential physicochemical properties that enhance solubility, stability, and biocompatibility, while the overall molecular architecture allows for precise, controlled bioconjugation strategies. The combination of a fluorescent reporter with orthogonal reactive handles, all facilitated by the strategic placement of PEG linkers, makes this molecule a powerful asset for developing advanced diagnostics, therapeutics like ADCs and PROTACs, and sophisticated research tools for studying complex biological systems.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 13. lcms.cz [lcms.cz]

- 14. jenabioscience.com [jenabioscience.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Cy5 Dye: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Cyanine5 (Cy5) is a versatile and widely utilized fluorescent dye belonging to the cyanine family.[] Renowned for its bright fluorescence in the far-red region of the spectrum, Cy5 has become an indispensable tool in a vast array of life science research and drug development applications.[2][3] Its exceptional photophysical properties, including a high molar extinction coefficient and good photostability, contribute to its robust performance in demanding experimental settings.[4][5] This technical guide provides an in-depth overview of the core properties, diverse applications, and detailed experimental protocols associated with Cy5 dye, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of Cy5 Dye

The utility of Cy5 stems from its distinct spectral characteristics, which allow for sensitive detection with minimal interference from background autofluorescence in biological samples.[4] Emitting in the near-infrared range, Cy5's fluorescence penetrates tissues more deeply than dyes with shorter emission wavelengths, making it particularly well-suited for in vivo imaging.[6][7]

Table 1: Quantitative Spectroscopic and Photophysical Properties of Cy5 Dye

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~649-651 nm | [2][8][9] |

| Maximum Emission Wavelength (λem) | ~666-670 nm | [2][8][9] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [10][11] |

| Quantum Yield (Φ) | ~0.20-0.27 | [10][12] |

| Recommended Laser Line | 633 nm or 647 nm | [4][9] |

| Common Emission Filter | 660/20 nm bandpass | [9][12] |

Note: Spectral properties can exhibit slight variations depending on the solvent, pH, and conjugation partner.[10]

Key Applications of Cy5 Dye

The versatility of Cy5 has led to its adoption in a multitude of established and emerging biological techniques. Its ability to be conjugated to a wide range of biomolecules, including antibodies, nucleic acids, and peptides, without significantly altering their biological activity, underpins its broad applicability.[3][8]

Immunofluorescence

Cy5 is extensively used in immunofluorescence-based applications for the detection and quantification of specific proteins or antigens in cells and tissues.

-

Immunohistochemistry (IHC): Cy5-conjugated secondary antibodies are employed to visualize the distribution and expression levels of target proteins in tissue sections, which is particularly valuable in cancer research for identifying tumor markers.

-

Immunocytochemistry (ICC) and Flow Cytometry: In cell-based assays, Cy5-labeled antibodies are used to identify and quantify cell surface markers (e.g., CD4, CD8) and intracellular proteins, enabling the characterization and sorting of cell subpopulations.[13]

Workflow for Immunofluorescence Staining with Cy5

Caption: General workflow for immunofluorescence staining using a Cy5-conjugated secondary antibody.

Förster Resonance Energy Transfer (FRET)

Cy5 frequently serves as an acceptor fluorophore in FRET-based assays, often paired with a donor dye like Cy3.[6][14] FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity in real-time.[6][15] The efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor, making it an ideal "spectroscopic ruler" for probing molecular proximity on a nanometer scale.[14]

Principle of FRET with a Cy3-Cy5 Pair

Caption: Diagram illustrating the principle of FRET using a Cy3 donor and a Cy5 acceptor.

In Vivo Imaging

The emission of Cy5 in the near-infrared window (650-900 nm) is a significant advantage for in vivo imaging.[6][11] Light in this spectral region experiences reduced absorption by biological components like hemoglobin and water, and less scattering, allowing for deeper tissue penetration and a better signal-to-noise ratio.[6][7] This makes Cy5-labeled probes highly effective for non-invasive visualization of biological processes in living animals, such as tumor targeting and biodistribution studies.[6][16]

Drug Development and Screening

In the pharmaceutical industry, Cy5 is a valuable tool for drug discovery and development. It can be used to:

-

Track Drug Candidates: By labeling drug molecules or their carriers (e.g., nanoparticles, liposomes) with Cy5, researchers can monitor their distribution and accumulation in target tissues or cells.

-

High-Throughput Screening: Cy5 labeling enables the development of fluorescent assays for high-throughput screening of compound libraries to identify potential drug leads.

-

Study Drug-Target Interactions: Cy5 can be used in various binding assays to quantify the interaction between a drug and its biological target.

Nucleic Acid Analysis

Cy5 is also widely used for labeling oligonucleotides for various genomic and molecular biology applications, including:

-

DNA Sequencing: Cy5-labeled nucleotides can be used as reporters in sequencing-by-synthesis methods.[3]

-

Fluorescence in situ Hybridization (FISH): Cy5-labeled probes are used to visualize the location of specific DNA sequences on chromosomes.[4]

-

Real-Time PCR (qPCR): Cy5 can be incorporated into probes for the real-time detection and quantification of DNA amplification.[3][9]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving Cy5 dye.

Protocol 1: Covalent Labeling of Proteins with Cy5 NHS Ester

This protocol describes the general procedure for labeling primary amines (e.g., on lysine residues) of a protein with a Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine will interfere with the conjugation reaction.[17][18]

-

Cy5 NHS ester, reconstituted in anhydrous DMSO or DMF to 10 mg/mL.[17][19]

-

Conjugation buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.3.[17][18]

-

Purification column (e.g., Sephadex G-25 desalting column).[18][20]

-

Elution buffer (e.g., PBS, pH 7.2).

Procedure:

-

Protein Preparation: If the protein is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer like 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) before labeling.[17] Adjust the protein concentration to 5-10 mg/mL for optimal results.[17]

-

Reaction Setup: a. Transfer 100 µL of the prepared protein solution to a microcentrifuge tube.[17] b. Add the reconstituted Cy5 NHS ester solution. The amount of dye to add will depend on the desired degree of labeling. A molar ratio of dye to protein between 4:1 and 12:1 is a common starting point for antibodies.[18] c. Mix well by gentle pipetting or vortexing.[17][19]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with continuous gentle mixing, protected from light.[18][19]

-

Purification: a. Separate the Cy5-labeled protein from the unreacted free dye using a pre-equilibrated desalting column.[18] b. Load the reaction mixture onto the column and elute with PBS. c. The first colored band to elute will be the Cy5-conjugated protein.[18]

-

Characterization (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for staining intracellular antigens in cultured cells grown on coverslips.

Materials:

-

Cells cultured on sterile glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer: 4% paraformaldehyde in PBS.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[10]

-

Blocking Buffer: 1-5% BSA or normal serum from the host species of the secondary antibody in PBS.

-

Primary antibody diluted in Blocking Buffer.

-

Cy5-conjugated secondary antibody diluted in Blocking Buffer (typically 1-10 µg/mL).[10]

-

Antifade mounting medium.

Procedure:

-

Cell Fixation: a. Rinse the cells briefly with PBS. b. Fix the cells by incubating with Fixation Buffer for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): a. Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[10] b. Wash the cells three times with PBS for 5 minutes each.

-

Blocking: a. Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: a. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C. b. Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: a. Incubate the cells with the diluted Cy5-conjugated secondary antibody for 1 hour at room temperature, protected from light.[10] b. Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.

-

Mounting and Imaging: a. Mount the coverslips onto glass slides using a drop of antifade mounting medium.[10] b. Seal the edges with nail polish if necessary. c. Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.

Protocol 3: In Vivo Imaging with a Cy5-Conjugated Targeting Agent

This protocol outlines a general procedure for visualizing a tumor in a mouse model using a Cy5-conjugated antibody.

Materials:

-

Tumor-bearing animal model (e.g., xenograft mouse).

-

Cy5-conjugated antibody or other targeting probes.

-

Anesthetic agent.

-

In vivo imaging system with appropriate excitation and emission filters for Cy5.

Procedure:

-

In Vivo Administration: a. Anesthetize the tumor-bearing mouse. b. Inject a defined amount of the Cy5-conjugated probe (e.g., 1-5 nmol of dye) intravenously via the tail vein.[11]

-

In Vivo Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, 72 hours) to monitor the accumulation of the probe in the tumor and its clearance from non-target tissues.[11] b. Use an appropriate excitation source (e.g., 640 nm laser) and emission filter (e.g., 680 nm long-pass).

-

Ex Vivo Analysis (Optional): a. After the final imaging time point, euthanize the animal. b. Excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution and perform more detailed analysis.

Logical Flow for In Vivo Tumor Targeting with Cy5 Probe

Caption: A logical diagram illustrating the process of in vivo tumor imaging using a Cy5-labeled probe.

Conclusion

Cy5 dye remains a cornerstone fluorophore in modern biological and biomedical research. Its favorable spectral properties in the far-red region, combined with its brightness and versatility in conjugation, ensure its continued relevance in a wide range of applications from fundamental cell biology to preclinical drug development. By understanding its core properties and adhering to optimized experimental protocols, researchers can effectively harness the power of Cy5 to generate high-quality, sensitive, and reproducible data, thereby advancing scientific discovery and innovation.

References

- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lifetein.com [lifetein.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 14. benchchem.com [benchchem.com]

- 15. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OPG [opg.optica.org]

- 17. assaygenie.com [assaygenie.com]

- 18. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, pharmacokinetics, and mechanism of action. This technical guide provides a comprehensive overview of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile, heterobifunctional, fluorescent linker designed for the synthesis and evaluation of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols for its application, present representative quantitative data, and illustrate key biological and experimental workflows.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based PROTAC linker that offers a unique combination of functionalities for advanced PROTAC design and analysis.[1][2][3] Its structure incorporates three key features:

-

An Azide (N3) Group: This functional group enables covalent conjugation to an alkyne-containing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[2] This reaction is highly efficient and biocompatible, allowing for the modular and robust assembly of PROTACs.

-

A Carboxylic Acid (-COOH) Group: The terminal carboxylic acid can be readily activated to form a stable amide bond with a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand.[4]

-

A Cyanine 5 (Cy5) Fluorophore: The integrated Cy5 dye allows for the direct visualization and quantification of the PROTAC molecule.[4] This is invaluable for a range of applications, including cellular uptake studies, subcellular localization analysis, and in vitro binding assays. Cy5 is a bright, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[5]

The PEG spacers (PEG3 and PEG4) enhance the aqueous solubility and provide flexibility to the linker, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]

PROTAC Mechanism of Action

PROTACs function as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.[7][8]

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for PROTACs with varying PEG linker lengths, illustrating the critical importance of linker optimization for achieving potent and efficacious protein degradation.

Table 1: Representative Degradation Efficacy of a Fluorescently Labeled PROTAC Targeting BRD4

| PROTAC Construct | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |

| FL-PROTAC-1 | 3 | 150 | 85 | HeLa |

| FL-PROTAC-2 | 7 | 25 | 95 | HeLa |

| FL-PROTAC-3 | 11 | 80 | 90 | HeLa |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[5][9]

Table 2: Ternary Complex Formation Affinity for Fluorescently Labeled PROTACs

| PROTAC Construct | Binding Affinity (Kd) to BRD4 (nM) | Binding Affinity (Kd) to VHL (nM) | Ternary Complex Cooperativity (α) |

| FL-PROTAC-1 | 50 | 200 | 2.5 |